molecular formula C7H12O4 B2583154 (2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid CAS No. 2375247-59-7

(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid

Cat. No.: B2583154
CAS No.: 2375247-59-7
M. Wt: 160.169
InChI Key: UWIRTUFUYGPILS-ZCFIWIBFSA-N
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Description

(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid (molecular formula: C₇H₁₂O₄) is a chiral carboxylic acid featuring a hydroxyl group and a tetrahydropyran-4-yl (oxan-4-yl) group attached to the stereogenic α-carbon (Figure 1). Its structure includes:

  • A polar hydroxy group contributing to hydrogen-bonding capacity.
  • A tetrahydropyran ring (oxan-4-yl), a six-membered oxygen-containing heterocycle, which enhances rigidity and influences lipophilicity.
  • A carboxylic acid moiety, enabling ionic interactions and pH-dependent solubility.

Key properties include a molecular weight of 160.17 g/mol and a SMILES notation of C1COCCC1C(C(=O)O)O .

Properties

IUPAC Name

(2R)-2-hydroxy-2-(oxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIRTUFUYGPILS-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid typically involves the reaction of oxan-4-yl derivatives with glyoxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to yield alcohol derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of metabolic pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group plays a crucial role in forming hydrogen bonds and facilitating interactions with biological molecules. The oxan-4-yl group contributes to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below compares (2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid with structurally related compounds, highlighting differences in substituents, functional groups, and properties.

Compound Name Molecular Formula Key Substituents/Features Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference(s)
This compound C₇H₁₂O₄ Oxan-4-yl, (2R)-hydroxy Hydroxy, carboxylic acid 160.17 Potential chiral intermediate in drug synthesis
2-(4-Hydroxyoxan-4-yl)acetic acid C₇H₁₂O₄ Oxan-4-yl with additional C4 hydroxyl Hydroxy (x2), carboxylic acid 160.17 Increased polarity; possible metal chelation
2-(Furan-2-yl)-2-oxoacetic acid C₆H₄O₄ Furan-2-yl, keto group (C=O) Keto, carboxylic acid 140.09 High reactivity; used in heterocycle synthesis; skin irritant (GHS Category 1A)
2-Hydroxy-2-(4-methoxyphenyl)acetic acid C₉H₁₀O₄ 4-Methoxyphenyl Hydroxy, carboxylic acid, methoxy 182.18 Aromatic lipophilicity; analgesic derivatives reported
(2R)-2-Amino-2-(oxan-4-yl)acetic acid C₇H₁₃NO₃ Oxan-4-yl, amino group (replaces hydroxy) Amino, carboxylic acid 175.18 Amino acid analog; potential enzyme substrate
Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid (IK) C₁₀H₇NO₄ Indole-3-ylidene, oxo Hydroxy, carboxylic acid, keto 217.17 Anticancer and antimicrobial activity in indole derivatives

Biological Activity

(2R)-2-Hydroxy-2-(oxan-4-yl)acetic acid, also known by its chemical identifier CID 94422866, is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

This compound is a chiral molecule characterized by a hydroxyl group and an oxan-4-yl moiety. The synthesis typically involves the reaction of oxan-4-yl derivatives with glyoxylic acid under controlled conditions, often utilizing Lewis acids as catalysts to enhance yield and purity .

PropertyValue
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Melting PointNot available
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group facilitates the formation of hydrogen bonds with biological molecules, enhancing its reactivity in various biochemical pathways. Preliminary studies suggest that it may influence metabolic pathways related to energy production and cellular signaling .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants play a vital role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

In vitro studies have shown that this compound may have neuroprotective effects, particularly against neurotoxicity induced by aluminum chloride. It appears to reduce the activity of acetylcholinesterase (AChE), an enzyme associated with neurodegeneration . This suggests potential applications in treating conditions such as Alzheimer's disease.

Table 2: Summary of Biological Activities

ActivityEffectReference
AntioxidantReduces oxidative stress
NeuroprotectiveInhibits AChE activity
Metabolic ModulationInfluences metabolic pathways

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuroprotection Against Aluminum Chloride : A study demonstrated that treatment with this compound significantly decreased AChE activity in rat models subjected to aluminum chloride-induced neurotoxicity. The findings indicated a protective mechanism against cognitive decline associated with oxidative stress .
  • Antioxidant Efficacy : Research has shown that this compound displays significant antioxidant activity, comparable to established antioxidants like gallic acid. This was assessed using various assays measuring free radical scavenging ability .

Comparative Analysis with Similar Compounds

When compared to similar compounds, this compound stands out due to its unique structural features and biological activities.

Table 3: Comparison with Similar Compounds

CompoundAntioxidant ActivityNeuroprotective EffectsReferences
This compoundYesYes
4-Hydroxy-2-quinolonesModerateNo
Hydroxylated 3-(pyridin-2-yl)coumarinsHighYes

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